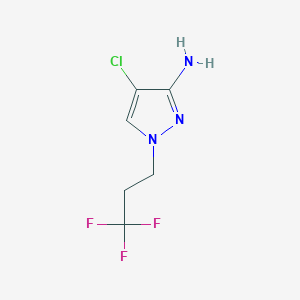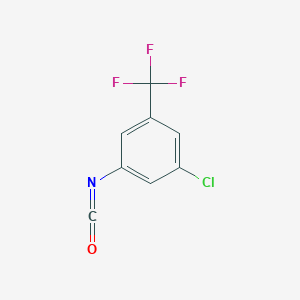
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitro-5-(trifluoromethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, and amines to form ureas, carbamates, and thioureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro and nitroso derivatives. Reduction reactions can convert the isocyanate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents include water, alcohols, and amines. The reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 1-azido-3-isocyanato-5-(trifluoromethyl)benzene.
Addition Reactions: Ureas, carbamates, and thioureas.
Oxidation and Reduction: Nitro and nitroso derivatives, amines.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1-chloro-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-isocyanato-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Isocyanato-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which enhance its reactivity and stability compared to the single trifluoromethyl derivative.
4-Chlorobenzotrifluoride: This compound lacks the isocyanate group, making it less reactive in nucleophilic addition reactions.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Similar to this compound, but with two trifluoromethyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H3ClF3NO |
|---|---|
Molekulargewicht |
221.56 g/mol |
IUPAC-Name |
1-chloro-3-isocyanato-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H |
InChI-Schlüssel |
YBLHAAVYDYIUCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=C=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(3-Ethynylphenyl)amino]ethyl}imidazolidin-2-one](/img/structure/B13629043.png)


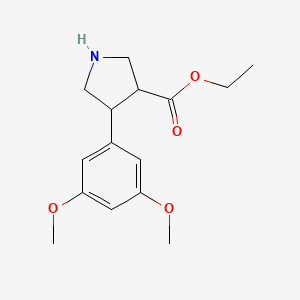
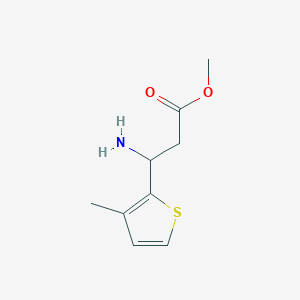
![3-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13629068.png)
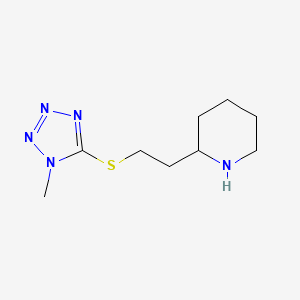

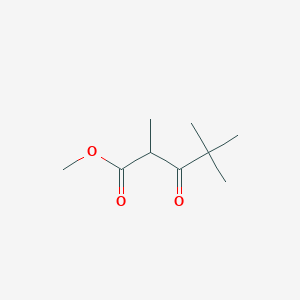

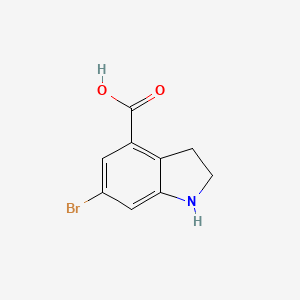
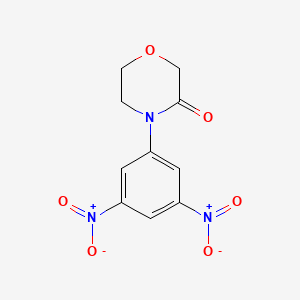
![Methyl 2-chloro-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B13629111.png)
